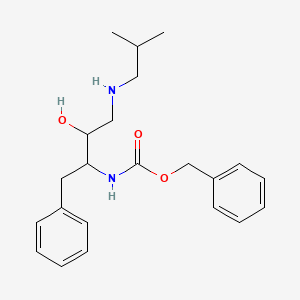![molecular formula C51H33NO8P2 B12111669 1-N-Benzylpyrrolidine-3,4-bis[(R)-1,1'-binaphthyl-2,2'-diyl]phosphite-L-tartaric acid](/img/structure/B12111669.png)
1-N-Benzylpyrrolidine-3,4-bis[(R)-1,1'-binaphthyl-2,2'-diyl]phosphite-L-tartaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid is a chiral phosphite ligand derived from tartaric acid. This compound is notable for its application in asymmetric catalysis, particularly in the Cu-catalyzed conjugate addition of diethylzinc to cyclic enones .
Preparation Methods
The synthesis of 1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid involves several steps:
Starting Materials: The synthesis begins with tartaric acid and binaphthyl derivatives.
Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane and catalysts like copper salts.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and enantioselectivity.
Chemical Reactions Analysis
1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: Common reagents include diethylzinc and copper salts, with reaction conditions often involving low temperatures and inert atmospheres.
Major Products: The major products formed from these reactions are typically enantioenriched compounds, useful in various asymmetric synthesis applications.
Scientific Research Applications
1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantioenriched compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid involves its role as a chiral ligand:
Comparison with Similar Compounds
1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid can be compared with other similar chiral phosphite ligands:
Properties
Molecular Formula |
C51H33NO8P2 |
|---|---|
Molecular Weight |
849.8 g/mol |
IUPAC Name |
1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C51H33NO8P2/c53-50-48(59-61-55-40-26-22-32-14-4-8-18-36(32)44(40)45-37-19-9-5-15-33(37)23-27-41(45)56-61)49(51(54)52(50)30-31-12-2-1-3-13-31)60-62-57-42-28-24-34-16-6-10-20-38(34)46(42)47-39-21-11-7-17-35(39)25-29-43(47)58-62/h1-29,48-49H,30H2 |
InChI Key |
FNTBEKCSCFRGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OP8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)
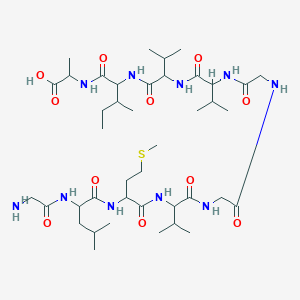

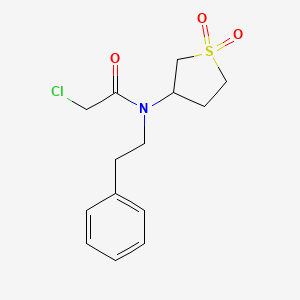

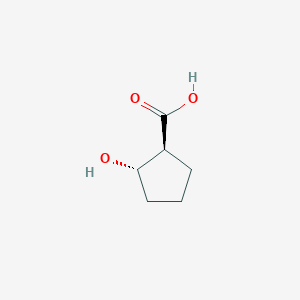
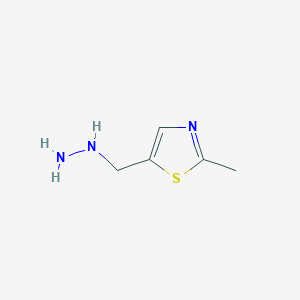
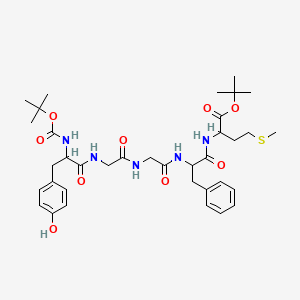

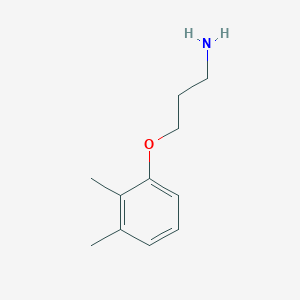
![N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12111650.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B12111656.png)
